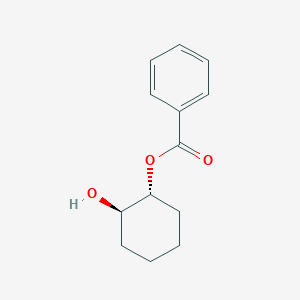

2-Hydroxycyclohexyl benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

[(1R,2R)-2-hydroxycyclohexyl] benzoate |

InChI |

InChI=1S/C13H16O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2/t11-,12-/m1/s1 |

InChI Key |

CIBMJUAZBFVYAB-VXGBXAGGSA-N |

SMILES |

C1CCC(C(C1)O)OC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(C(C1)O)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxycyclohexyl Benzoate

Oxidation Reactions of the 2-Hydroxycyclohexyl Benzoate (B1203000) Moiety

The presence of both a secondary alcohol and an ester group on a cyclohexane (B81311) framework makes 2-hydroxycyclohexyl benzoate a substrate for various oxidative transformations. These reactions can be mediated by biological systems, such as enzymes, or by chemical reagents, often involving radical intermediates.

Cytochrome P450 (P450) enzymes are a versatile class of monooxygenases capable of hydroxylating a wide array of organic molecules, including those with cyclohexyl moieties. nrochemistry.comresearchgate.net The introduction of a hydroxyl group into a cyclohexyl ring typically occurs at positions C-3 or C-4. mdpi.com The study of cyclohexyl esters, such as cyclohexyl benzoate, provides valuable insights into the factors governing the selectivity of these enzymatic oxidations.

The regioselectivity and stereoselectivity of P450-catalyzed hydroxylations are highly dependent on the specific enzyme and any mutations within its active site. For instance, studies on protected cyclohexanol (B46403) substrates, including benzoate esters, have shown that mutants of cytochrome P450cam can efficiently and selectively hydroxylate the trans C-H bond at the C-4 position of the cyclohexyl ring. mdpi.com This high degree of selectivity is a hallmark of enzymatic catalysis, offering a level of control that is often difficult to achieve with traditional chemical methods. researchgate.net

The regioselectivity can be altered by modifying the enzyme's active site. For example, while some mutants of P450cam favor hydroxylation at the C-4 position of cyclohexyl benzoate, other mutations can shift the position of oxidation. mdpi.com Similarly, in the oxidation of related cyclohexyl derivatives, different P450 BM3 mutants have demonstrated the ability to produce either cis or trans isomers with high diastereoselectivity. nih.gov The choice of P450 enzyme and its specific variant is therefore crucial in determining the outcome of the hydroxylation.

The table below summarizes the regioselectivity observed in the enzymatic hydroxylation of various cyclohexyl substrates by different P450 enzyme systems.

| Substrate | P450 Enzyme System | Major Product(s) | Regio-/Stereo-selectivity |

| Cyclohexyl benzoate | P450cam mutant | trans-4-Hydroxycyclohexyl benzoate | High regioselectivity for C-4 |

| Cyclohexyl methyl ketone | P450 BM3 wt | 2-Hydroxycyclohexyl methyl ketone | 58% regioselectivity |

| Cyclohexyl methyl ketone | P450 BM3 A328F mutant | 2-Hydroxycyclohexyl methyl ketone | 78% regioselectivity, 98% cis |

| Isopropylcyclohexane | P450 BM3 wt | cis-2-Isopropylcyclohexanol | 77% regioselectivity, 97% cis |

The selectivity observed in P450-catalyzed reactions is a direct consequence of the specific interactions between the substrate and the amino acid residues lining the enzyme's active site. mdpi.com X-ray crystallography and molecular dynamics simulations have been employed to understand how substrates like cyclohexyl benzoate orient themselves within the P450 active site. researchgate.netnsf.gov

For example, in the CYP199A4 enzyme, 4-cyclohexylbenzoic acid binds in a manner that positions one of the β-carbons of the cyclohexyl ring closest to the heme iron, favoring hydroxylation at that site. researchgate.netnsf.gov The orientation of the substrate is stabilized by interactions with specific amino acid residues. Mutations to these residues can alter the binding orientation and, consequently, the regioselectivity of the hydroxylation. For instance, replacing a phenylalanine residue with a smaller alanine (B10760859) can create space that allows for different binding modes and oxidation at alternative positions. mdpi.comrsc.org

The binding affinity of the substrate to the enzyme is also a critical factor. Studies with CYP2C9 have shown that the replacement of a phenyl group in a substrate with a cyclohexyl group can significantly decrease binding affinity, highlighting the importance of specific hydrophobic and aromatic interactions in substrate recognition. rsc.org

Radical reactions provide an alternative pathway for the transformation of this compound and related species. These reactions are often initiated by the homolytic cleavage of a weak bond, generating highly reactive radical intermediates. uchicago.edu

The involvement of a radical mechanism can often be confirmed by the use of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). researchgate.net The complete inhibition of a reaction in the presence of TEMPO is strong evidence for a radical pathway. nih.govnih.gov For example, the transformation of a derivative of trans-tert-butyl (2-hydroxycyclohexyl)carbamate was confirmed to proceed via a radical mechanism as the reaction was completely inhibited by TEMPO. nih.gov

Radical-mediated hydroxylations of cyclohexyl derivatives can be achieved through various methods. One approach involves the generation of a cyclohexyl radical, which can then be trapped by an oxygen source. researchgate.net For instance, the reaction of cyclohexane with an azide (B81097) radical can generate a cyclohexyl radical, which can then be iodinated and subsequently oxidized to a hydroxylated product. scholaris.ca The ratio of alcohol to ketone (A/K ratio) in the oxidation of cyclohexane can also provide mechanistic insights; an A/K ratio close to 1 suggests a long-lived cyclohexyl radical, indicative of a free-radical pathway. mdpi.com

The carbon-carbon bonds of the cyclohexyl ring in this compound can be cleaved under oxidative conditions. Oxidative cleavage reactions typically involve the conversion of vicinal diols or alkenes into carbonyl compounds. vulcanchem.com Therefore, if this compound is first oxidized to a diol or converted to an alkene, subsequent cleavage of the ring is possible. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) followed by periodic acid (HIO₄) are commonly used for this purpose. nih.gov

Mass spectrometry provides a direct method to study the fragmentation of molecules like this compound. Under electron ionization (EI), the molecule is ionized to a radical cation, which then undergoes fragmentation. The fragmentation pattern is diagnostic of the molecule's structure. For benzoate esters, a common fragmentation pathway is the loss of the alkoxy radical to form a stable benzoyl cation. pharmacy180.com For 4-hydroxycyclohexyl benzoate, a molecular ion peak at m/z 220 is observed, with a characteristic fragmentation corresponding to the loss of the C₆H₅COO⁻ group (121 Da). vulcanchem.com Similar fragmentation would be expected for the 2-hydroxy isomer, providing information about the connectivity of the ester and hydroxyl groups.

The table below shows the expected major fragments in the mass spectrum of a hydroxycyclohexyl benzoate.

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 220 | [C₁₃H₁₆O₃]⁺ | Molecular Ion |

| 122 | [C₇H₆O₂]⁺ | Benzoic acid radical cation (from McLafferty rearrangement) |

| 121 | [C₇H₅O]⁺ | Benzoyl cation |

| 99 | [C₆H₁₁O]⁺ | Hydroxycyclohexyl cation |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation (from loss of water from hydroxycyclohexyl cation) |

Enzymatic Hydroxylation of Cyclohexyl Esters by P450 Systems

Rearrangement Pathways Involving this compound

The 2-hydroxycyclohexyl system is susceptible to various rearrangement reactions, particularly under acidic or thermal conditions. These rearrangements often involve the migration of a group to an adjacent atom, leading to a more stable structural isomer.

One of the most relevant rearrangements for 1,2-diols and their derivatives is the pinacol (B44631) rearrangement. masterorganicchemistry.com This acid-catalyzed reaction involves the protonation of a hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent group to form a more stable ketone or aldehyde. nrochemistry.commasterorganicchemistry.com While this compound itself is not a 1,2-diol, its hydrolysis product, 1,2-cyclohexanediol, would be susceptible to this rearrangement. Furthermore, derivatives of trans-cyclohexane-1,2-diol are known to undergo the pinacol rearrangement. researchgate.net This suggests that under certain conditions, particularly in the presence of acid, this compound could potentially undergo hydrolysis followed by rearrangement.

Thermal rearrangements are also possible. For example, complex heterocyclic systems containing a 2-hydroxy-6-oxocyclohexyl moiety have been shown to undergo thermal rearrangement in DMSO to yield new heterocyclic structures. mdpi.comnih.gov While this system is more complex than this compound, it demonstrates the potential for the 2-hydroxycyclohexyl framework to participate in thermally induced structural reorganizations. Acid-catalyzed rearrangements of related cyclic systems, such as fused alkylideneoxetanols, have also been reported, further highlighting the potential for skeletal reorganization in such structures. nih.gov

Investigations into Pinacol-Type Rearrangements of Trans-2-hydroxycyclohexyl Esters

The pinacol rearrangement is a well-established acid-catalyzed reaction of 1,2-diols, resulting in a carbonyl compound through a 1,2-alkyl or -aryl shift. spcmc.ac.inorganic-chemistry.orgwikipedia.org The reaction proceeds via the formation of a carbocation intermediate after the protonation of a hydroxyl group and its subsequent departure as water. masterorganicchemistry.com This carbocation then rearranges to a more stable form, often a resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone or aldehyde product. wikipedia.orgmasterorganicchemistry.com

In the context of trans-2-hydroxycyclohexyl esters, the principles of the pinacol rearrangement are relevant. The stereochemistry of the diol plays a critical role in cyclic systems. Specifically, an anti-periplanar arrangement between the leaving group (the protonated hydroxyl) and the migrating group is strongly favored. wikipedia.org In cyclic systems like the cyclohexane ring, this means a group that is trans to the leaving hydroxyl group will migrate preferentially. wikipedia.org If no such group is available, ring contraction can occur as a competing reaction pathway. wikipedia.org

The general mechanism involves several key steps:

Protonation of one of the hydroxyl groups by an acid catalyst. masterorganicchemistry.com

Loss of a water molecule to form a carbocation. The more stable carbocation is favored if the diol is asymmetrical. wikipedia.org

A 1,2-shift of an alkyl, aryl, or hydride group to the carbocationic center. The driving force for this step is the formation of a more stable oxonium ion. wikipedia.org

Deprotonation of the oxonium ion to yield the final carbonyl product.

This rearrangement can also lead to ring expansion in certain cyclic diols, a feature that makes it a valuable transformation in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com The absence of crossover products in related studies indicates that the rearrangement is a strictly intramolecular process. spcmc.ac.in

Hydrolysis and Transesterification Kinetics of this compound

The study of reaction kinetics is crucial for understanding and optimizing chemical processes. For this compound, both hydrolysis and transesterification are important reactions.

Hydrolysis Kinetics: The hydrolysis of esters, including this compound, can be studied under varying conditions of pH, temperature, and ionic strength to determine the reaction kinetics. The rate of hydrolysis can be monitored using techniques like UV absorbance to measure the concentration of the ester over time. The data obtained is often fitted to a pseudo-first-order kinetic model, and Arrhenius plots can be used to calculate the activation energy of the reaction.

Transesterification Kinetics: Transesterification is a key industrial process, particularly in the production of biodiesel. mdpi.commatec-conferences.org The kinetics of transesterification reactions are often modeled as pseudo-homogeneous irreversible or pseudo-homogeneous first-order irreversible processes. mdpi.com For example, in the transesterification of waste cooking oil, optimal conditions have been determined to be a specific molar ratio of methanol (B129727) to oil, a certain weight percentage of catalyst (like KOH), and a defined reaction temperature and time to achieve a high yield. mdpi.com The activation energy for such processes can be determined experimentally. mdpi.com LiHMDS has also been reported as a highly efficient, metal-free catalyst for the transesterification of benzoate esters under solvent-free conditions. researchgate.net

Kinetic models for transesterification can also incorporate side reactions like saponification, which deactivates the catalyst and reduces product purity. matec-conferences.org Mathematical models based on chemical kinetics can describe the change in the composition of the reaction mixture over time. matec-conferences.org

Table 1: Factors Influencing Hydrolysis and Transesterification Kinetics

| Parameter | Influence on Hydrolysis | Influence on Transesterification |

|---|---|---|

| pH | Significantly affects the rate, with catalysis by both acid and base. | Can influence catalyst activity and side reactions. |

| Temperature | Increases reaction rate, follows Arrhenius equation. | Increases reaction rate, a key parameter in optimization. mdpi.com |

| Catalyst | Acid or base catalysis is common. | Crucial for the reaction; type and concentration affect rate and yield. mdpi.commatec-conferences.org |

| Reactant Ratio | Stoichiometry affects equilibrium position. | Molar ratio of alcohol to ester is a critical optimization parameter. mdpi.com |

| Solvent | Can influence solubility and reaction rates. | Solvent-free conditions can be advantageous. researchgate.net |

Elimination Reactions Leading to Unsaturated Cyclohexyl Benzoate Derivatives

Elimination reactions of 2-hydroxycyclohexyl esters can lead to the formation of unsaturated cyclohexyl benzoate derivatives. These reactions typically involve the removal of the hydroxyl group and a proton from an adjacent carbon atom, resulting in the formation of a double bond. The stereochemistry of the starting material and the reaction conditions can influence the regioselectivity and stereoselectivity of the elimination.

For instance, treatment of 2-(2-cyclohexenyl)ethanol with mercuric acetate (B1210297) has been shown to yield a bicyclic ether with 100% isomeric purity, demonstrating a high degree of stereochemical control in related systems. dss.go.th

Detailed Mechanistic Elucidation of Syntheses and Transformations

The formation of adducts is a key step in many chemical transformations. In the context of related compounds, adduct formation between a hydroperoxide and a ketone, followed by homolytic decomposition, has been proposed as a mechanistic pathway in oxidation reactions. researchgate.net

Rearrangement reactions are fundamental in organic chemistry. msu.edu The Schmidt rearrangement, for example, allows for the direct conversion of ketones to amides via an unstable azidocarbinol intermediate. msu.edu The driving force for many rearrangements is the formation of a more stable intermediate, such as a more substituted carbocation. msu.edu In the case of neopentyl-type systems, a 1,2-shift of an alkyl group converts a primary carbocation into a more stable tertiary carbocation. msu.edu

The synthesis and transformation of this compound and related compounds often involve catalysis. Understanding the reaction pathways of these catalyzed processes is essential for controlling the outcome of the reaction.

Organoboron compounds, for instance, can catalyze reactions like the chloroacylation of epoxy alcohols. scholaris.ca The proposed catalytic cycle for such a reaction involves the activation of the epoxide by the borinic acid catalyst, followed by nucleophilic attack and subsequent turnover of the catalyst. scholaris.ca Computational modeling using density functional theory (DFT) can provide insights into the rate acceleration and regioselectivity of these key steps. scholaris.ca

Cytochrome P450 enzymes are also capable of catalyzing the hydroxylation of substrates like 4-cyclohexylbenzoic acid with high efficiency. uq.edu.au Mechanistic studies of such enzymatic reactions are crucial for understanding their selectivity. uq.edu.au

Metal-catalyzed reactions are widely used for synthesis and transformations. mdpi.com For example, palladium-catalyzed coupling reactions of haloalkynes with allyl acetate have been developed, with a proposed mechanism involving oxidative addition, carbopalladation, and β-elimination steps. mdpi.com Similarly, gold-catalyzed cycloisomerization reactions of functionalized allenes provide access to valuable heterocyclic compounds. core.ac.uk The combination of electrochemistry or photochemistry with copper catalysis offers novel strategies for transformations involving carboradicals. epfl.ch

Stereochemical and Conformational Analysis of 2 Hydroxycyclohexyl Benzoate Isomers

Assignment of Relative and Absolute Configuration of 2-Hydroxycyclohexyl Benzoate (B1203000) Diastereoisomers

The determination of the relative and absolute stereochemistry of 2-hydroxycyclohexyl benzoate isomers is fundamental for structure elucidation. This is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the relative configuration of diastereoisomers. longdom.orgnumberanalytics.com In the ¹H NMR spectrum of this compound, the protons on the cyclohexyl ring typically appear as complex multiplets between 1.2 and 4.5 ppm, while the aromatic protons of the benzoate group are found in the 6.8-7.9 ppm range. The coupling constants (³JHH) between adjacent protons on the cyclohexane (B81311) ring are particularly informative. These constants can help to deduce the relative orientation (axial or equatorial) of the hydroxyl and benzoate groups. researchgate.net Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in assigning these complex proton signals and establishing the connectivity within the molecule. longdom.org

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including both the relative and absolute configuration of the stereocenters. libretexts.orgmdpi.com This technique allows for the precise measurement of bond lengths and angles, as well as the dihedral angles between the cyclohexyl and benzoate moieties, confirming the spatial arrangement of the atoms. nih.gov Although obtaining suitable crystals can be a challenge, X-ray crystallography remains the gold standard for structural determination. libretexts.org

Relative Configuration: The term "relative configuration" describes the spatial arrangement of substituents at different stereocenters relative to each other within the same molecule. youtube.com For this compound, this refers to whether the hydroxyl and benzoate groups are on the same side (cis) or opposite sides (trans) of the cyclohexane ring. This can be determined by analyzing NMR coupling constants and through X-ray crystallography. researchgate.netlibretexts.org

Chromatographic Separation and Enantiomeric Enrichment

Chromatographic methods are essential for separating the different stereoisomers of this compound and determining their enantiomeric purity.

Chiral HPLC for Enantiomeric Excess Determination of this compound Derivatives

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds. uma.esuct.ac.za The separation is based on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. eijppr.com

Commonly used CSPs for the separation of chiral alcohols and esters include those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. eijppr.commdpi.com For instance, Chiralcel OD-H and Chiralpak AS-H columns have been successfully used for the enantioseparation of related hydroxycyclohexyl derivatives. rsc.orgwiley-vch.de The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for achieving optimal separation. rsc.orgwiley-vch.de The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. brussels-scientific.com

Table 1: HPLC Conditions for Enantiomeric Excess Determination of Related Compounds

| Column | Mobile Phase | Flow Rate | Detection | Application |

| Chiralcel OD-H | Heptane:i-PrOH = 95:05 | 1.0 ml/min | 40°C | (1R,2S)-2-hydroxycyclohexyl benzoate |

| Chiralpak AS-H | hexane:2-propanol = 95:5 | 1.0 mL/min | 254 nm | (1R,2S)-2-hydroxycyclohexyl 4-chlorobenzenesulfonate |

| Chiralcel OJ-H | hexane:2-propanol = 90:10 | 1.0 mL/min | 254 nm | (1S,2R)-2-hydroxycyclohexyl 4-nitrobenzoate |

This table is a representative example based on data for structurally similar compounds and illustrates typical HPLC conditions. rsc.orgwiley-vch.de

Chiral Gas Chromatography (GC) for Stereoisomer Analysis

Chiral Gas Chromatography (GC) is another powerful technique for the analysis of volatile stereoisomers. pharmaknowledgeforum.com Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase, often based on derivatized cyclodextrins, to achieve enantioseparation. gcms.czsci-hub.se For non-volatile compounds, derivatization to increase volatility may be necessary. vulcanchem.com

Chiral GC offers high resolution and sensitivity, making it suitable for the analysis of complex mixtures and the determination of enantiomeric ratios. brussels-scientific.com The selection of the appropriate chiral column is critical for successful separation. gcms.cz Enantioselective GC-MS, which combines the separation power of chiral GC with the identification capabilities of mass spectrometry, is a particularly valuable tool for analyzing the enantiomeric composition of volatile components. nih.gov

Conformational Preferences and Interconversion Dynamics in Solution and Solid State

The cyclohexane ring in this compound can exist in different conformations, with the chair conformation being the most stable. capes.gov.br The substituents (hydroxyl and benzoate groups) can occupy either axial or equatorial positions. The conformational preferences are influenced by steric and electronic interactions.

In Solution: NMR spectroscopy is a key technique for studying conformational equilibria in solution. researchgate.netcapes.gov.br By analyzing the chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of different conformers and the energy barriers for their interconversion (e.g., chair-flip). For cyclohexane itself, the energy barrier for the chair-to-chair interconversion is approximately 10.5 kcal/mol. capes.gov.br The presence of substituents will affect this barrier and the equilibrium position.

In the Solid State: In the crystalline state, the molecule adopts a single, fixed conformation. X-ray crystallography provides precise information about this solid-state conformation. libretexts.org Studies on related compounds have shown that the molecule often exists in an equatorial conformation in the solid state. researchgate.net

Derivatization Strategies for Stereochemical Analysis (e.g., Mosher's Esters)

Derivatization is a common strategy to facilitate the determination of absolute configuration, particularly when using NMR spectroscopy. brussels-scientific.com The most widely used method is the formation of diastereomeric esters with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). nih.govumn.edusigmaaldrich.com

The alcohol (this compound) is reacted with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form two diastereomeric esters. stackexchange.com The ¹H NMR spectra of these two diastereomers will be different. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center, the absolute configuration of the original alcohol can be deduced. nih.govuq.edu.au This method relies on the assumption that the diastereomeric esters adopt a specific conformation where the phenyl group of the MTPA moiety shields certain protons of the alcohol part. umn.edustackexchange.com

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxycyclohexyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-hydroxycyclohexyl benzoate (B1203000), a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its structure, connectivity, and stereochemistry.

Proton (¹H) NMR for Structural and Stereochemical Assignment

The ¹H NMR spectrum of 2-hydroxycyclohexyl benzoate reveals distinct signals for the aromatic, cyclohexyl, and hydroxyl protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The aromatic protons of the benzoate group typically appear in the downfield region of the spectrum, from approximately 7.4 to 8.1 ppm. The protons ortho to the carbonyl group are the most deshielded and appear furthest downfield (around 8.0 ppm), while the meta and para protons resonate at slightly higher fields.

The protons on the cyclohexyl ring exhibit characteristic shifts. The proton on the carbon bearing the benzoate group (H-1) is significantly deshielded by the electron-withdrawing ester functionality and typically appears around 5.0 ppm. The proton on the carbon with the hydroxyl group (H-2) is also shifted downfield, resonating in the 3.5-4.5 ppm range. The remaining methylene protons of the cyclohexane (B81311) ring produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 2.2 ppm. The hydroxyl proton itself often appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding.

Stereochemical assignment, distinguishing between cis and trans isomers, relies heavily on the analysis of coupling constants (J-values) between adjacent protons, particularly H-1 and H-2. The magnitude of the coupling constant is dependent on the dihedral angle between the protons, as described by the Karplus equation. A larger coupling constant is typically observed for protons in a trans-diaxial arrangement, while smaller coupling constants are characteristic of cis (axial-equatorial or equatorial-axial) or trans-diequatorial relationships. This allows for the determination of the relative configuration of the hydroxyl and benzoate substituents on the cyclohexane ring. nih.gov

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (ortho-H) | ~8.05 | Doublet (d) or Multiplet (m) | Deshielded by adjacent C=O group. |

| Aromatic (meta/para-H) | ~7.40 - 7.55 | Multiplet (m) | Typical aromatic region. chemicalbook.com |

| H-1 (CH-OBz) | ~5.0 | Multiplet (m) | Deshielded by ester oxygen. |

| H-2 (CH-OH) | ~3.5 - 4.5 | Multiplet (m) | Deshielded by hydroxyl group. |

| Cyclohexyl (CH₂) | ~1.2 - 2.2 | Multiplet (m) | Overlapping signals from the rest of the ring protons. |

| Hydroxyl (OH) | Variable (e.g., 0.5 - 5.0) | Broad Singlet (br s) | Shift is dependent on concentration and solvent. pdx.eduoregonstate.edu |

Carbon-¹³C NMR for Backbone and Functional Group Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the ester group is highly deshielded and appears far downfield, typically in the range of 165-170 ppm. The aromatic carbons of the benzoate ring produce signals between approximately 128 and 134 ppm. Due to symmetry in some related molecules, fewer signals than expected may appear; for instance, the two ortho carbons may be equivalent, as may the two meta carbons. docbrown.info The carbon attached to the carboxyl group (quaternary) is often found around 130 ppm. rsc.org

The carbons of the cyclohexyl ring are also clearly resolved. The carbon atom bonded to the ester oxygen (C-1) resonates around 70-80 ppm, while the carbon bearing the hydroxyl group (C-2) appears at a similar downfield position, typically 65-75 ppm. The remaining four methylene carbons of the cyclohexane ring are found in the upfield region of the spectrum, between 20 and 40 ppm.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~166 |

| Aromatic (C-para) | ~133 |

| Aromatic (C-ipso) | ~130 |

| Aromatic (C-ortho) | ~129.5 |

| Aromatic (C-meta) | ~128.5 |

| C-1 (CH-OBz) | ~75 |

| C-2 (CH-OH) | ~70 |

| Cyclohexyl (CH₂) | ~20 - 40 |

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR spectra provide information on chemical shifts and coupling, 2D NMR experiments are crucial for definitively establishing the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-1 and its neighbors on the ring (H-2 and H-6), and between H-2 and its neighbors (H-1 and H-3). It would also map out the entire spin system of the cyclohexane ring and confirm the connectivity of the aromatic protons. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orguvic.ca An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~5.0 ppm to the ¹³C signal at ~75 ppm, confirming this as the C1-H1 pair. Likewise, it would correlate the other proton signals with their directly bonded carbons, allowing for unambiguous assignment of the cyclohexyl ring's protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.org This is particularly powerful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the H-1 proton (~5.0 ppm) and the ester carbonyl carbon (~166 ppm), definitively proving the location of the ester linkage. It would also show correlations from the ortho-aromatic protons (~8.05 ppm) to the carbonyl carbon, confirming the structure of the benzoate moiety. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is highly effective for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: the hydroxyl group, the ester carbonyl group, and the aromatic ring.

O-H Stretch: The hydroxyl group gives rise to a prominent absorption band. Due to strong intermolecular or intramolecular hydrogen bonding, this peak is typically very broad and appears in the region of 3500-3200 cm⁻¹. spectroscopyonline.com The presence of this broad band is a strong indicator of the hydroxyl functional group.

C-H Stretches: Aromatic C-H stretching vibrations are observed as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl ring appear as strong, sharp absorptions just below 3000 cm⁻¹.

C=O Stretch: The ester carbonyl group produces a very strong and sharp absorption band. For aromatic esters, this peak is typically found in the 1725-1705 cm⁻¹ range. spectroscopyonline.com The exact position can be influenced by conjugation with the aromatic ring and any hydrogen bonding interactions with the nearby hydroxyl group.

C=C Stretches: The carbon-carbon double bonds within the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretches: The spectrum also contains strong C-O stretching vibrations. The C-O stretch associated with the ester linkage (Ar-CO-O) typically results in a strong band around 1300-1250 cm⁻¹. The C-O stretch of the secondary alcohol on the cyclohexyl ring appears in the 1150-1050 cm⁻¹ region.

Hydrogen bonding significantly influences the IR spectrum. The interaction between the hydroxyl group (-OH) and the ester carbonyl group (C=O) can lead to a broadening and a shift to lower frequency (red shift) for both the O-H and C=O stretching bands. researchgate.netsemanticscholar.orgmdpi.com This analysis can provide insights into the preferred conformation and intermolecular interactions of the molecule in the condensed phase. kpfu.ru

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| Hydroxyl | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Strong, Sharp |

| Ester Carbonyl | C=O stretch | 1725 - 1705 | Very Strong, Sharp |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |

| Ester C-O | C-O stretch | 1300 - 1250 | Strong |

| Alcohol C-O | C-O stretch | 1150 - 1050 | Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₃H₁₆O₂), the molecular weight is 220.26 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 220.

The fragmentation of the molecular ion is highly predictable and provides significant structural information. Common fragmentation pathways for benzoate esters include:

Formation of the Benzoyl Cation: The most characteristic fragmentation involves cleavage of the ester C-O bond to form the highly stable benzoyl cation. This fragment gives rise to a very intense peak, often the base peak, at m/z 105. pharmacy180.com

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. pharmacy180.com

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen can lead to the formation of a benzoic acid radical cation at m/z 122 and the elimination of a neutral cyclohexene (B86901) molecule. pharmacy180.com

Fragmentation of the Cyclohexyl Ring: The cyclohexyl portion can also undergo fragmentation. A common initial step is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 202 (M-18). Further fragmentation of the cyclohexyl ring can lead to a series of smaller peaks corresponding to the loss of alkyl fragments. libretexts.orglibretexts.org

Analysis of these characteristic fragment ions allows for the confident identification of both the benzoate and the 2-hydroxycyclohexyl portions of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. gcms.cz In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, electron ionization (EI) would likely lead to the cleavage of the ester bond and fragmentation of the cyclohexane ring. The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum against established databases like the National Institute of Standards and Technology (NIST) library. The purity of the sample is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Table 1: Typical GC-MS Parameters for Benzoate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | Provides separation based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. nih.gov |

| Injector Temp. | 250-280°C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

| Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio. |

| MS Library | NIST/Wiley | Used for spectral matching and compound identification. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This high accuracy allows for the calculation of a unique elemental formula. nih.gov

For this compound (C₁₃H₁₆O₃), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned chemical formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Nominal Mass | 220 |

| Theoretical Monoisotopic Mass | 220.10994 Da |

| Required Mass Accuracy | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.gov This method allows for the gentle transfer of ions from solution into the gas phase, making it ideal for determining the molecular weight of the intact molecule. nih.gov

In the positive ion mode, this compound is expected to form a protonated molecule, [M+H]⁺, or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺, which are often present as trace impurities in the solvent or sample. uab.edu The detection of these ions provides a direct measurement of the compound's molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can be performed by selecting a specific precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides valuable structural information about the molecule's connectivity. dss.go.th

Table 3: Expected Molecular Ions for this compound in ESI-MS (Positive Mode)

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| Protonated Molecule | [C₁₃H₁₆O₃ + H]⁺ | 221.1172 |

| Sodium Adduct | [C₁₃H₁₆O₃ + Na]⁺ | 243.0992 |

| Potassium Adduct | [C₁₃H₁₆O₃ + K]⁺ | 259.0731 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. nih.gov For a molecule like this compound, a single-crystal X-ray diffraction study would definitively establish the relative stereochemistry of the hydroxyl and benzoate groups on the cyclohexane ring (i.e., cis vs. trans isomers).

The analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the atoms can be determined. nih.gov The resulting crystal structure also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the solid state. nih.gov

Table 4: Information Obtained from X-ray Crystallography

| Structural Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Describes the conformation of the molecule, such as the chair conformation of the cyclohexane ring. |

| Intermolecular Interactions | Details on hydrogen bonding and other forces that stabilize the crystal lattice. nih.gov |

Optical Rotation Measurements for Chiral Purity Determination

This compound possesses chiral centers, meaning it can exist as different enantiomers (non-superimposable mirror images). Optical rotation is a key physical property used to characterize chiral compounds. wikipedia.org It is measured using a polarimeter, which quantifies the angle to which a compound in solution rotates plane-polarized light. ibzmesstechnik.de

The specific rotation, [α], is a standardized value that is dependent on the compound, concentration, path length, temperature, and the wavelength of light used (typically the sodium D-line at 589 nm). youtube.com Enantiomers rotate light by an equal magnitude but in opposite directions: dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. wikipedia.org

Measuring the optical rotation of a sample allows for the determination of its enantiomeric purity, often expressed as enantiomeric excess (ee). libretexts.org A racemic mixture (50:50 of each enantiomer) will have an optical rotation of zero, while an enantiomerically pure sample will exhibit the maximum specific rotation. masterorganicchemistry.com

Table 5: Example Calculation of Enantiomeric Excess (ee)

| Parameter | Value | Formula |

|---|---|---|

| Specific Rotation of Pure Enantiomer | [α]pure | (Assumed value, e.g., +50°) |

| Observed Rotation of Mixture | [α]obs | (Measured value, e.g., +40°) |

| Enantiomeric Excess (ee) | 80% | ee (%) = ([α]obs / [α]pure) x 100 |

| Composition | 90% major enantiomer, 10% minor enantiomer | % Major = 100 - [(100 - ee)/2] |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for separating mixtures. nih.gov For this compound, reversed-phase HPLC is a common method, where the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. japsonline.com

A typical HPLC system uses a high-pressure pump to pass a solvent mixture (mobile phase) through a column packed with the stationary phase. The sample is injected into the system, and its components are separated based on their differential partitioning between the two phases. A detector, commonly a UV spectrophotometer, records the signal as the components elute from the column, producing a chromatogram. The purity is assessed by the area of the main peak relative to any impurity peaks. researchgate.net

Furthermore, chiral HPLC, which utilizes a chiral stationary phase (CSP), can be employed to separate the enantiomers of this compound. This is crucial for quality control, as different enantiomers can have distinct biological activities.

Table 6: Typical HPLC Conditions for Analysis of Benzoate Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic or trifluoroacetic acid) | Elutes compounds from the column; acid improves peak shape. vu.edu.au |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV at ~230-275 nm | Benzoate moiety has strong UV absorbance in this range. |

| Injection Volume | 10 µL | The amount of sample introduced for analysis. japsonline.com |

| Column Temp. | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times. |

Computational and Theoretical Studies on 2 Hydroxycyclohexyl Benzoate

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and conformational flexibility of 2-Hydroxycyclohexyl benzoate (B1203000). The molecule's structure, consisting of a planar benzoate group and a flexible cyclohexyl ring, allows for a variety of spatial arrangements.

The flexibility of the ester linkage and the cyclohexyl ring means the molecule can exist in several low-energy conformational states. Molecular dynamics simulations can model the movement of atoms over time, providing a picture of how the molecule behaves under thermal conditions and the transitions between different conformations. google.com For instance, the cyclohexyl ring can adopt different chair and boat conformations, and simulations can quantify the energy barriers between these states.

| Ring Inversion Barrier | The energy required for the cyclohexyl ring to flip from one chair conformation to another. | Determines the rate of conformational change and the dynamic behavior of the molecule. cdnsciencepub.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer deep insights into the electronic structure of 2-Hydroxycyclohexyl benzoate, which governs its chemical reactivity. scienceopen.com These methods solve approximations of the Schrödinger equation to map the electron distribution and determine the energies of molecular orbitals. scienceopen.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting reactivity. sapub.orgresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net For this compound, calculations show that the aromatic system is a major contributor to the HOMO, while the LUMO involves both the aromatic ring and the ester functional group.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. sapub.org A smaller gap generally implies higher reactivity. researchgate.net Furthermore, electrostatic potential mapping reveals the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions. sapub.org

Table 2: Key Electronic Structure Parameters from DFT Calculations

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; higher energy suggests greater electron-donating ability. researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; lower energy suggests greater electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. sapub.org |

| Mulliken Charges | Calculated partial atomic charges on each atom in the molecule. nrel.gov | Helps identify atoms susceptible to nucleophilic or electrophilic attack. |

| Electrostatic Potential | A map of the electrostatic potential on the molecule's surface. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting interaction points. |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for validating experimental results and aiding in the structural elucidation of complex molecules. researchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding of atomic nuclei. researchgate.net These calculated values can then be converted into chemical shifts (δ) for comparison with experimental ¹H and ¹³C NMR spectra. This process can help resolve ambiguities in spectral assignments, especially in molecules with many similar chemical environments. researchgate.net

Similarly, computational frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. nrel.gov By comparing the calculated vibrational frequencies and intensities with the experimental IR spectrum, researchers can confidently assign specific peaks to the stretching or bending of particular functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various vibrations within the cyclohexyl and benzene (B151609) rings.

Molecular Docking and Ligand-Binding Studies for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein or receptor. arxiv.org Although specific docking studies for this compound are not widely published, the methodology provides a framework for understanding its potential biological activity and mechanism of action. nih.govfip.org

In a typical docking study, the three-dimensional structures of the ligand (this compound) and the target protein are used. nih.gov The ligand's geometry is optimized to find its lowest energy conformer. nih.gov A docking algorithm then samples numerous possible binding poses of the ligand within the protein's active site, calculating a "docking score" or "binding energy" for each pose. fip.orgljmu.ac.uk Lower binding energy values suggest a more stable and favorable protein-ligand complex. fip.org

These studies can provide mechanistic insights by:

Identifying Potential Binding Pockets: Revealing the specific sites on a protein where the molecule is most likely to bind. nih.gov

Predicting Binding Affinity: Estimating the strength of the interaction between the ligand and the protein. ljmu.ac.uk

Detailing Intermolecular Interactions: Showing the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the complex. ljmu.ac.uk

For example, studies on other benzoic acid derivatives have used docking to identify key amino acid residues (like GLU166, HIS41) in viral proteases that are crucial for binding. nih.gov Such an approach for this compound could elucidate its interactions with biological targets, guiding the design of future experiments.

Theoretical Analysis of Reaction Transition States and Pathways

Theoretical calculations are instrumental in mapping out the entire pathway of a chemical reaction, including the high-energy transition states that are difficult or impossible to observe experimentally. uq.edu.auuvm.edu By modeling the potential energy surface of a reaction, chemists can understand mechanistic details, predict product selectivity, and calculate energy barriers (activation energies). scienceopen.com

For a molecule like this compound, this analysis could be applied to various reactions, such as its synthesis or metabolic transformation. A relevant example is the computational study of the enzymatic hydroxylation of a similar compound, 4-cyclohexylbenzoic acid, by a cytochrome P450 enzyme. uq.edu.au In that research, a combination of quantum mechanics (QM) and molecular dynamics (MD) simulations was used to model the reaction. uq.edu.au

The key steps in such an analysis include:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials and final products.

Transition State (TS) Search: Locating the geometry of the highest-energy point along the reaction coordinate. For the oxidation of the cyclohexyl ring, this would involve modeling the transition state for the abstraction of a hydrogen atom by the enzyme's reactive iron-oxo species. uq.edu.au

Energy Barrier Calculation: Determining the energy difference between the reactants and the transition state. This barrier dictates the reaction rate. Calculations for the oxidation of 4-cyclohexylbenzoic acid found that the energy barrier for abstracting a hydrogen from the benzylic position was lower than from other positions on the cyclohexyl ring, explaining the observed product distribution. uq.edu.au

Reaction Pathway Mapping: Connecting the reactant, transition state, and product to visualize the entire transformation process.

These theoretical models can explain experimental observations, such as chemoselectivity, and predict how changes to the substrate or catalyst might alter the reaction outcome. uq.edu.au

Applications of 2 Hydroxycyclohexyl Benzoate in Advanced Materials and Specialized Organic Synthesis

Utilization as a Chiral Building Block in Natural Product and Pharmaceutical Synthesis

2-Hydroxycyclohexyl benzoate (B1203000) is a significant chiral synthon, a building block used in the synthesis of complex, chiral molecules like natural products and pharmaceuticals. nih.govnih.gov Chirality is a critical feature of molecules essential for biological functions. nih.gov The value of this compound lies in its rigid cyclohexane (B81311) framework and the specific spatial arrangement of its hydroxyl and benzoate groups, which allows for the controlled introduction of chirality into a target molecule. Many bioactive compounds, which are key intermediates in the synthesis of various drugs, contain the chiral trans-β-aminocyclohexanol moiety. mdpi.com The asymmetric synthesis of these molecules is crucial in the pharmaceutical industry because enantiomerically pure drugs often have fewer side effects. ekb.eg

The effectiveness of 2-hydroxycyclohexyl benzoate as a chiral building block is dependent on its enantiomeric purity. thieme-connect.de Researchers use methods like kinetic resolution, often enzyme-catalyzed, to separate the different stereoisomers and obtain the desired enantiomerically pure compound. thieme-connect.de Once isolated, the distinct reactivity of the hydroxyl and ester groups can be exploited for selective chemical changes, facilitating the construction of elaborate molecular structures. uni-marburg.de For instance, a method known as the "lactone concept" provides an efficient way to construct bulky biaryl compounds, which are common in natural products. nih.gov This involves an intramolecular coupling to form a biaryl lactone, followed by a stereoselective ring-opening to yield the desired atropisomeric product. nih.gov

Investigation as a Model Substrate in Biocatalysis Research

This compound is frequently used as a model substrate in biocatalysis research to study and characterize enzymes, particularly hydrolases such as lipases and esterases. mdpi.comtitech.ac.jp Biocatalysis is increasingly favored for its potential to create novel polymers and more environmentally friendly synthetic procedures. researchgate.net The enzymatic hydrolysis of the benzoate ester is a common reaction used to screen for new biocatalysts and to understand how enzymes work. semanticscholar.orgemerginginvestigators.org

The clear structural difference between the starting material (the ester) and the products (the corresponding diol and benzoic acid) allows for easy monitoring of the reaction's progress. molaid.com The stereochemistry of the substrate is also a key feature, as it enables the evaluation of an enzyme's ability to distinguish between different stereoisomers. This provides valuable information about the shape and characteristics of the enzyme's active site, which is crucial for developing new enzymatic processes for producing enantiomerically pure compounds. semanticscholar.orgemerginginvestigators.org For example, studies have investigated the catalytic mechanisms of enzymes like trypsin, lipase (B570770), and nattokinase by analyzing the electronic effects of different substituents on the hydrolysis of benzoate esters. emerginginvestigators.org

A specific area of research involves the anaerobic degradation of benzoate by the bacterium Rhodopseudomonas palustris. In this pathway, the enzyme 2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase catalyzes the oxidation of 2-hydroxycyclohexanecarboxyl coenzyme A (2-hydroxychc-CoA) to 2-ketocyclohexanecarboxyl-CoA. nih.gov This enzyme is part of an operon that contains genes required for both benzoate and cyclohexanecarboxylate (B1212342) degradation. nih.gov

Integration into Chemical Libraries for Screening and Discovery Research

This compound and its derivatives are valuable components of chemical libraries used in high-throughput screening for drug discovery and materials science. chemdiv.comsci-hub.boxnih.gov The cyclohexane core of this compound is a common structural motif in many biologically active molecules and functional materials. asinex.com By systematically modifying the hydroxyl and benzoate groups, a diverse library of related compounds can be created. nih.gov

These libraries can be screened against a multitude of biological targets, such as enzymes and receptors, to identify potential new drug candidates. researchgate.netnih.gov For example, a library of covalent inhibitors might include phenol (B47542) benzoate derivatives. lifechemicals.com The structural data from any "hits" in these screens can then inform the design of more potent and selective molecules. In the field of materials science, libraries of this compound derivatives can be screened for specific physical properties, such as their potential use as photoinitiators in plastics. researchgate.net The modular nature of its synthesis facilitates the rapid creation of numerous analogs, which is essential for exploring structure-activity relationships (SAR) and structure-property relationships (SPR).

Below is an interactive table summarizing the key applications and research areas involving this compound.

| Application Area | Specific Use / Research Focus | Key Research Findings/Significance |

| 7.1. Chiral Building Block | Synthesis of natural products and pharmaceuticals. nih.govmdpi.com | Enables the controlled introduction of chirality, crucial for biological activity. nih.gov Asymmetric synthesis leads to enantiomerically pure drugs with potentially fewer side effects. ekb.eg |

| 7.2. Biocatalysis Model Substrate | Characterizing hydrolases (lipases, esterases). mdpi.comtitech.ac.jp | Allows for the study of enzyme activity and stereoselectivity, aiding in the development of new biocatalytic processes. semanticscholar.orgemerginginvestigators.org |

| 7.3. Selective Functionalization | Development of regioselective and stereoselective reactions. amazonaws.com | Enables the synthesis of diverse derivatives by selectively modifying the hydroxyl or ester group, expanding potential applications. nih.gov |

| 7.4. Chemical Libraries | High-throughput screening for drug and materials discovery. chemdiv.comsci-hub.box | The core structure is a common motif in bioactive molecules, making its derivatives valuable for identifying new leads. asinex.com |

Q & A

Q. What safety protocols are recommended for handling 2-Hydroxycyclohexyl benzoate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a full-face shield if splashing is possible .

- Ventilation: Conduct experiments in a fume hood or well-ventilated area to avoid inhalation of vapors or aerosols .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid release into drains or waterways due to aquatic toxicity (GHS Category 4) .

- First Aid: For skin contact, rinse immediately with soap and water. For eye exposure, irrigate with water for 15 minutes and seek medical attention .

Q. Which spectroscopic methods are effective for characterizing this compound?

Answer:

- NMR Spectroscopy: Key peaks for (1S,2R)-2-hydroxycyclohexyl benzoate include:

- ¹H NMR (CDCl₃): δ 8.03–8.01 (d, aromatic H), 4.79–4.75 (m, cyclohexyl OH), 2.16–2.13 (m, cyclohexyl CH₂) .

- ¹³C NMR (CDCl₃): δ 167.01 (ester C=O), 78.47 (cyclohexyl C-OH), 24.60 (cyclohexyl CH₂) .

- Chromatography: Ultra-Fast Liquid Chromatography (UFLC) with Lux Cellulose-1 columns (hexane/iPrOH, 95:5) resolves enantiomers (e.g., 70% ee reported) .

Q. What synthetic routes yield this compound with high purity?

Answer:

- Esterification: React cyclohexanol derivatives with benzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.

- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., binuclear helicates) to achieve enantiomeric excess (e.g., 70% ee reported) .

- Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity .

Advanced Questions

Q. How can researchers optimize enantiomeric excess in synthesizing chiral this compound derivatives?

Answer:

- Catalyst Design: Employ chiral ligands (e.g., helicates) to enhance stereoselectivity. For example, binuclear catalysts improved ee to 70% in asymmetric esterification .

- Reaction Conditions: Optimize temperature (e.g., 25°C) and solvent polarity (e.g., hexane/iPrOH mixtures) to stabilize transition states .

- Kinetic Resolution: Use enzymatic or chemical methods to separate enantiomers post-synthesis .

Q. How can computational tools predict feasible biosynthetic pathways for benzoate derivatives?

Answer:

- Pathway Scoring: Use databases (e.g., PISTACHIO, BKMS_METABOLIC) to rank pathways by theoretical feasibility scores. High-scoring paths minimize trial-and-error costs .

- Retrosynthesis Algorithms: Tools like RetroRules or AutoSynTree identify precursor molecules and reaction steps (e.g., benzoate to 2,3-dihydroxybenzoate conversion) .

- Contingency Analysis: Simulate pathway bottlenecks (e.g., low enzyme activity) and propose bypass reactions .

Q. What statistical approaches are critical for analyzing catalytic applications of cyclohexyl benzoate derivatives?

Answer:

- Sample Size Justification: Use power analysis to determine the minimum n required for detecting effect sizes (e.g., Cohen’s d > 0.8) .

- Multivariate Regression: Account for covariates (e.g., catalyst loading, solvent polarity) when modeling reaction yields .

- Bayesian Inference: Apply Markov Chain Monte Carlo (MCMC) methods to estimate uncertainty in enantioselectivity data .

Q. How can researchers resolve contradictions in pharmacological efficacy data for benzoate derivatives?

Answer:

- Meta-Analysis: Pool data from multiple studies (e.g., RCTs on sodium benzoate) to assess heterogeneity via I² statistics .

- Dose-Response Studies: Establish linearity between concentration and effect (e.g., ammonia reduction in hepatic encephalopathy) to identify optimal dosing .

- Mechanistic Studies: Use in vitro models (e.g., hepatocyte assays) to isolate confounding variables (e.g., drug interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.